molecular formula C15H23NO4S B288291 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No. B288291
M. Wt: 313.4 g/mol
InChI Key: YBESPLHEOCGMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide, also known as SCH-23390, is a chemical compound that belongs to the benzazepine class of compounds. It is a potent and selective dopamine D1 receptor antagonist that has been widely used in scientific research for its ability to block the effects of dopamine on the brain. The purpose of

Mechanism of Action

2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a selective antagonist of the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the effects of dopamine on the brain. The dopamine D1 receptor is involved in the regulation of motor function, cognition, and reward. By blocking the dopamine D1 receptor, 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide can modulate these functions and provide insights into the role of dopamine in the brain.
Biochemical and Physiological Effects:
2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, reduce the activity of dopaminergic neurons in the substantia nigra, and modulate the activity of GABAergic neurons in the basal ganglia. 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has also been shown to affect the expression of genes involved in dopamine signaling and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine on the brain without interference from other neurotransmitters. However, 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has some limitations for lab experiments. It has a short half-life, which makes it difficult to administer over long periods of time. It also has low solubility in water, which can make it difficult to prepare for experiments.

Future Directions

There are several future directions for research on 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide. One area of research is the development of new compounds that are more selective and have longer half-lives. Another area of research is the use of 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Finally, there is a need for more research on the long-term effects of 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide on the brain and behavior.

Synthesis Methods

The synthesis of 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide involves the condensation of 2,5-dimethoxybenzene with 2-methylcyclohexylamine, followed by the sulfonation of the resulting amine with chlorosulfonic acid. The final product is obtained after purification through recrystallization. The synthesis of 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide is a complex and time-consuming process that requires expertise in organic chemistry.

Scientific Research Applications

2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has been widely used in scientific research to study the role of dopamine in the brain. It has been used to investigate the effects of dopamine on behavior, cognition, and addiction. 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide has also been used to study the role of dopamine in the development of Parkinson's disease, schizophrenia, and other neurological disorders.

properties

Product Name

2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C15H23NO4S/c1-11-6-4-5-7-13(11)16-21(17,18)15-10-12(19-2)8-9-14(15)20-3/h8-11,13,16H,4-7H2,1-3H3

InChI Key

YBESPLHEOCGMTK-UHFFFAOYSA-N

SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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